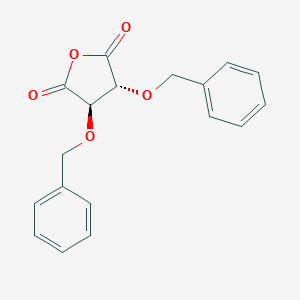
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione is an organic compound that belongs to the class of dihydrofurans. These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds. The presence of benzyloxy groups at the 3 and 4 positions of the dihydrofuran ring adds to its chemical complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as dihydrofuran and benzyl alcohol.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the dihydrofuran, followed by the addition of benzyl bromide to introduce the benzyloxy groups.
Purification: The product is usually purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the furan ring.
Reduction: Reduction reactions can be used to fully saturate the furan ring or to reduce other functional groups present in the molecule.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a fully saturated dihydrofuran derivative.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity that can be explored for potential therapeutic applications.
Medicine: Its derivatives could be investigated for use as pharmaceutical agents.
Industry: The compound might be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors to modulate signaling pathways.
Pathway Involvement: The compound might affect metabolic or signaling pathways within cells, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-3,4-Bis(methoxy)dihydrofuran-2,5-dione: Similar in structure but with methoxy groups instead of benzyloxy groups.
(3R,4R)-3,4-Bis(ethoxy)dihydrofuran-2,5-dione: Contains ethoxy groups instead of benzyloxy groups.
(3R,4R)-3,4-Bis(propyloxy)dihydrofuran-2,5-dione: Features propyloxy groups instead of benzyloxy groups.
Uniqueness
The presence of benzyloxy groups in (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione makes it unique compared to its analogs. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
(3R,4R)-3,4-bis(phenylmethoxy)oxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c19-17-15(21-11-13-7-3-1-4-8-13)16(18(20)23-17)22-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKIFJWDDWGHW-HZPDHXFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(=O)OC2=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](C(=O)OC2=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
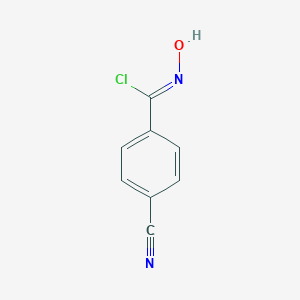
![N-[(Z)-(1,2-diamino-2-oxoethylidene)amino]propanamide](/img/structure/B52279.png)
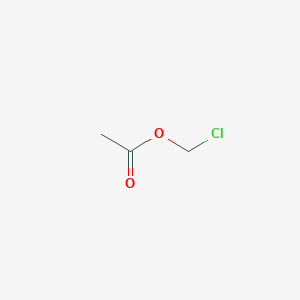
![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)
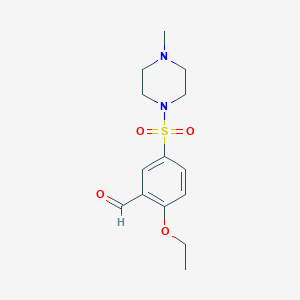
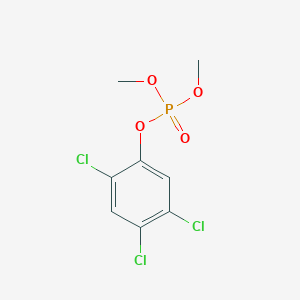
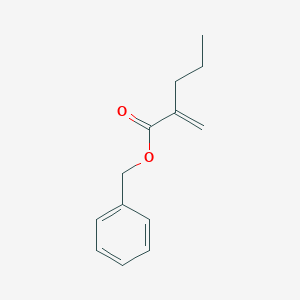
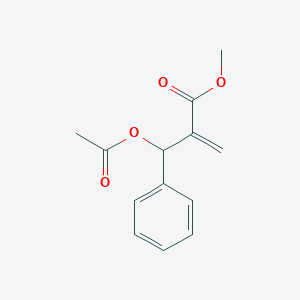

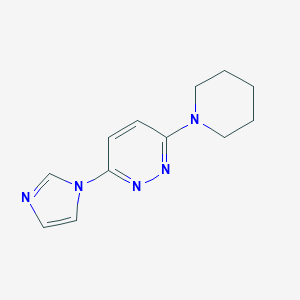
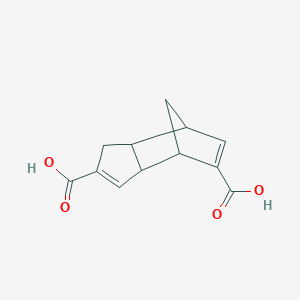
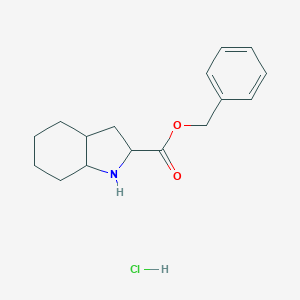
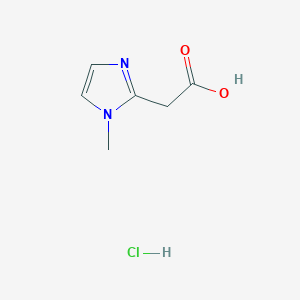
![Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-](/img/structure/B52309.png)
